2-Norbornanethiol, acetate

Description

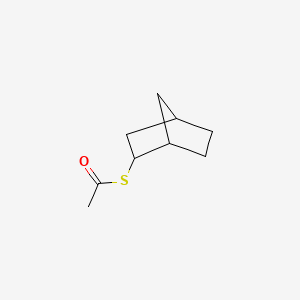

Structure

3D Structure

Properties

IUPAC Name |

S-(2-bicyclo[2.2.1]heptanyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEZPHRQPYDGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC2CCC1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920279 | |

| Record name | S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24584-23-4, 90611-37-3 | |

| Record name | 2-Norbornanethiol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024584234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Norbornanethiol, Acetate

Classical Synthetic Pathways

The most common and well-documented approach to synthesizing 2-Norbornanethiol, acetate (B1210297) is a multi-step sequence starting from the readily available olefin, norbornene. This pathway is dictated by the high degree of stereocontrol required for functionalizing the rigid, bridged ring system.

Multi-step Approaches from Norbornene Derivatives

The classical synthesis is a three-step process that first establishes the desired stereochemistry of a functional group at the C-2 position, followed by conversion to the thiol and subsequent acetylation.

The initial step involves the hydroboration-oxidation of norbornene. This reaction is a cornerstone of organoborane chemistry and is highly valued for its predictable regioselectivity and stereoselectivity. The addition of a borane (B79455) reagent (such as borane-THF complex, BH₃·THF) across the double bond of norbornene occurs preferentially on the sterically less hindered exo face of the bicyclic system. Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), replaces the boron atom with a hydroxyl group, yielding 2-norbornanol. nih.govacs.org This process occurs with retention of stereochemistry, leading to the formation of the alcohol.

The reaction exhibits exceptionally high stereoselectivity, with research indicating that the product consists of 99.5% exo-norbornanol and only 0.5% of the endo-isomer. researchgate.net This high degree of control is crucial for the synthesis of stereochemically pure downstream products.

Table 1: Stereoselectivity in Hydroboration-Oxidation of Norbornene

| Product | Isomer | Yield Percentage |

|---|---|---|

| 2-Norbornanol | exo | 99.5% |

| endo | 0.5% |

With exo-2-norbornanol in hand, the next step is the conversion of the hydroxyl group to a thiol (sulfhydryl) group. A common and effective method involves a two-step nucleophilic substitution sequence that proceeds with an inversion of stereochemistry. First, the alcohol is converted to a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. mdpi.com

The resulting exo-norbornyl tosylate is then treated with a sulfur nucleophile, such as potassium thioacetate (B1230152) (KSAc). mdpi.com The thioacetate anion displaces the tosylate group via an Sₙ2 mechanism, which inverts the stereocenter and yields endo-2-Norbornanethiol, acetate directly. Alternatively, other thiolating agents can be used to form the thiol, which would then be acetylated in a separate final step.

If the thiolation step yields 2-norbornanethiol directly, a final acetylation step is required to produce the target compound. This transformation is readily achieved by treating the thiol with acetic anhydride (B1165640) (Ac₂O). organic-chemistry.orgresearchgate.netfrontiersin.org The reaction can be performed under solvent-free conditions or in the presence of a catalyst to improve efficiency. frontiersin.orgtandfonline.com A variety of catalysts, including silver triflate (AgOTf) or nickel chloride (NiCl₂), have been shown to effectively promote the acetylation of thiols under mild conditions, leading to high yields of the corresponding thioacetate. tandfonline.comthieme-connect.com

Table 2: Overview of Classical Synthesis Pathway

| Step | Starting Material | Key Reagents | Product | Key Transformation |

|---|---|---|---|---|

| 1 | Norbornene | 1. BH₃·THF 2. H₂O₂, NaOH | exo-2-Norbornanol | Anti-Markovnikov Hydroxylation |

| 2 | exo-2-Norbornanol | 1. p-TsCl, Pyridine 2. KSAc | endo-2-Norbornanethiol, acetate | Thiolation (via Tosylate) |

| 3 | 2-Norbornanethiol | Ac₂O, Catalyst | 2-Norbornanethiol, acetate | Acetylation |

Thiolation of Norbornanol

Stereocontrol in Norbornane (B1196662) Skeleton Functionalization

The stereochemical outcome of reactions involving the norbornane framework is dominated by steric hindrance. The bridged structure creates two distinct faces for approaching reagents: the exo face and the more sterically hindered endo face, which is shielded by the C-7 methylene (B1212753) bridge. Consequently, electrophilic additions and other reactions, such as the hydroboration of norbornene, almost exclusively occur from the exo direction. researchgate.net This inherent stereoselectivity is a powerful tool in synthesis, allowing for the reliable construction of specific isomers. The Sₙ2 displacement of an exo-leaving group by a nucleophile, as seen in the thiolation step, predictably leads to the formation of an endo-product due to the required backside attack, further highlighting the importance of stereochemical considerations in this system.

Emerging Synthetic Strategies

While the classical pathway is robust, modern synthetic chemistry seeks more efficient and atom-economical routes. One prominent emerging strategy is the thiol-ene reaction , a photo-initiated radical "click" reaction between a thiol and an alkene (in this case, a norbornene derivative). nih.govresearchgate.net This reaction is known for its high efficiency, rapid kinetics, and specificity, often proceeding under mild, physiologically relevant conditions. nih.govmdpi.com

In this context, norbornene-functionalized molecules react readily with various thiols in the presence of a photoinitiator and light (UV or visible). nih.govrsc.org The reaction proceeds via a step-growth mechanism to form a stable thioether linkage. nih.gov While this directly yields a thioether rather than a thioacetate, this powerful C-S bond-forming reaction represents a modern alternative for functionalizing the norbornane core with sulfur-containing moieties. Further modification of the resulting thioether could provide access to a range of derivatives. The high reactivity of the strained double bond in norbornene makes it an excellent substrate for thiol-ene chemistry, which is increasingly used in materials science and bioconjugation for creating well-defined hydrogels and other polymers. nih.govresearchgate.net

Catalytic Approaches in Thiol Addition

The foundational step in synthesizing 2-Norbornanethiol, acetate is the addition of a thiol group to the norbornene backbone. This is typically achieved through the hydrothiolation of norbornene. Free-radical addition reactions are a common method for this transformation.

The addition of various thiols, including methanethiol, 2-methylpropane-2-thiol, and thioacetic S-acid, to norbornene has been shown to proceed via an exo-cis-addition mechanism. rsc.org This stereoselectivity is a key feature of radical additions to the norbornene system, where the radical attack occurs preferentially on the less sterically hindered exo face. rsc.org This preference is attributed to the minimization of steric and torsional strain in the transition state. rsc.org The resulting product of the addition of thioacetic acid to norbornene is primarily the exo-2-norbornyl thioacetate.

The stereochemistry of such additions is a critical consideration. While exo addition is dominant, the subsequent chain-transfer step can be influenced by stereoelectronic interactions, which may lead to the formation of minor endo products in some radical additions to norbornene. rsc.org Research into intramolecular thiol-ene reactions has also highlighted the competition between exo and endo cyclization modes, which can often lead to isomeric mixtures unless reaction conditions are carefully controlled. mdpi.com For intermolecular additions to norbornene, the exo selectivity is generally high. rsc.orgresearchgate.net

The reaction can be initiated by light, heat, or radical initiators that generate a thiyl radical. mdpi.com This radical then adds to the double bond of norbornene.

Table 1: Stereoselectivity in Radical Thiol Addition to Norbornene

| Reactant | Addition Product Stereochemistry | Reference |

|---|---|---|

| Methanethiol | exo-cis | rsc.org |

| 2-Methylpropane-2-thiol | exo-cis | rsc.org |

| Thioacetic S-acid | exo-cis | rsc.org |

Advanced Acetylation Techniques

Once 2-norbornanethiol is formed, the subsequent step is acetylation to yield the final product. Traditional methods often involve reacting the thiol with acetic anhydride or acetyl chloride in the presence of a base like pyridine. smolecule.comwikipedia.org However, research has focused on developing more advanced and efficient catalytic methods.

Lewis acids have emerged as effective catalysts for the acylation of alcohols and thiols. Among them, copper(II) triflate (Cu(OTf)₂) has been shown to be a highly efficient catalyst for the acylation of alcohols, thiols, and sugars under mild conditions, often in dichloromethane (B109758) (CH₂Cl₂). organic-chemistry.orgresearchgate.netsci-hub.ru This method is advantageous due to its high yields and the relatively low cost of the catalyst. researchgate.net Other Lewis acids such as Sn(OTf)₂, ZnCl₂, and FeCl₃ have also been investigated, with varying degrees of success. organic-chemistry.orgresearchgate.net

Heterogeneous catalysts offer the benefit of easy separation and reusability, aligning with green chemistry principles. Yttria–zirconia-based Lewis acids and heteropoly acids like the Wells-Dawson acid (H₆P₂W₁₈O₆₂·24H₂O) have been successfully used for the acylation of alcohols, thiols, and amines. iitm.ac.inunlp.edu.ar These solid acid catalysts can promote the reaction between the thiol and an acylating agent like acetic anhydride, often at room temperature, providing a clean and efficient route to the corresponding thioester. unlp.edu.ar

The choice of solvent can also be critical. While dichloromethane is often effective, studies have also explored solvent-free conditions, which further enhance the environmental friendliness of the process. researchgate.netunlp.edu.ar

Table 2: Catalysts for Thiol Acetylation

| Catalyst | Type | Advantages | Reference |

|---|---|---|---|

| Copper(II) triflate (Cu(OTf)₂) | Homogeneous Lewis Acid | High efficiency, mild conditions, low cost | organic-chemistry.orgresearchgate.netsci-hub.ru |

| Yttria–zirconia-based acid | Heterogeneous Lewis Acid | Reusable, chemoselective | iitm.ac.in |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2-Norbornanethiol, acetate aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One key strategy is the use of phase-transfer catalysis (PTC). wikipedia.org PTC facilitates the reaction between reactants in immiscible phases (e.g., aqueous and organic), often eliminating the need for harsh solvents and enabling reactions with water-soluble reagents like potassium thioacetate. nitrkl.ac.ingoogle.comnih.gov This technique can improve reaction rates and simplify product separation. wikipedia.orgnitrkl.ac.in Catalysts such as quaternary ammonium (B1175870) salts (e.g., Aliquat 336) or phosphonium (B103445) salts are commonly employed to transfer the thioacetate anion from an aqueous or solid phase to the organic phase where it reacts with the substrate. nitrkl.ac.inias.ac.in

The use of heterogeneous, reusable catalysts, as mentioned in the previous section, is another cornerstone of green synthesis. iitm.ac.inunlp.edu.ar Solid acid catalysts like yttria-zirconia or heteropoly acids can be easily filtered out of the reaction mixture and reused, reducing waste and cost. iitm.ac.inunlp.edu.ar

Furthermore, developing solvent-free reaction conditions or using environmentally benign solvents is a significant goal. unlp.edu.ar Research on the practical acetylation of various compounds has demonstrated the feasibility of using a reusable solvent system of acetic anhydride/acetic acid, which can significantly reduce costs and waste on an industrial scale. researchgate.net

Industrial Scale Synthesis Considerations

Translating the synthesis of 2-Norbornanethiol, acetate to an industrial scale introduces challenges related to efficiency, cost, purity, and process control.

Continuous Flow Synthesis Optimization

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial synthesis, including enhanced safety, improved heat and mass transfer, and greater consistency. rsc.orgnih.gov The implementation of flow reactors can lead to process intensification, allowing for increased efficiency and yield. worktribe.com

For the synthesis of thioesters, continuous flow processes can be designed to handle sensitive reagents and intermediates safely. rsc.org For instance, a multi-step synthesis can be "telescoped" into a continuous sequence, avoiding the isolation and purification of intermediates, which saves time and resources. nih.govbeilstein-journals.org The hydrogenation step, if required for a particular synthetic route, can be performed using a fixed-bed continuous flow hydrogenator. units.it Automated flow systems, controlled by software, can enable the rapid and reproducible production of building blocks on a multi-gram scale. nih.gov

The optimization of a flow process involves adjusting parameters such as residence time, temperature, pressure, and reagent concentrations to maximize throughput and yield. units.itmdpi.com Inline monitoring and purification techniques, such as membrane-based separation or automated chromatography, can be integrated into the flow system to ensure high product quality. beilstein-journals.org

Process Efficiency and Yield Enhancement

Improving process efficiency and yield is paramount for the economic viability of industrial-scale synthesis. In the context of 2-Norbornanethiol, acetate, this involves optimizing both the thiol addition and acetylation steps.

The choice of catalyst is critical. For the acetylation step, using a highly active catalyst can reduce reaction times and the required amount of excess reagents. google.comicm.edu.pl For example, finding that a lower concentration of acetic anhydride can be effective in acetylation reactions can lead to significant cost savings and easier purification. google.com

For large-scale production, even small improvements in yield can have a substantial financial impact. Therefore, careful optimization of all reaction parameters—temperature, solvent, catalyst loading, and reaction time—is essential. mdpi.com

Purity and Scalability Challenges

Ensuring high purity of the final product is a major challenge in scaling up chemical syntheses. Impurities can arise from side reactions, unreacted starting materials, or the catalyst itself. For instance, in the synthesis of thioacetates from alkyl halides and potassium thioacetate, the reaction time can be long, and purification can be complex. ias.ac.in The purity of reagents, such as potassium thioacetate, is also crucial, as impurities can poison catalysts or lead to side products. google.com

Scalability issues often arise from changes in heat and mass transfer as the reactor size increases. Exothermic reactions that are easily controlled in the lab can become hazardous on a large scale. Continuous flow reactors mitigate many of these issues due to their high surface-area-to-volume ratio, allowing for efficient thermal control. rsc.org

Another challenge is the potential for catalyst deactivation or leaching, especially with heterogeneous catalysts, which can affect the long-term performance and product purity in an industrial setting. The recovery and regeneration of the catalyst are also important economic and environmental considerations. unlp.edu.ar

Finally, the purification of the final product on a large scale requires robust and efficient methods. While laboratory-scale purification often relies on column chromatography, this is often not feasible for industrial production. Alternative methods like distillation, crystallization, or extraction must be developed and optimized. dss.go.th

Advanced Reaction Chemistry of 2 Norbornanethiol, Acetate

Oxidative Transformations of the Thiol Moiety

The sulfur atom of the thiol group in 2-Norbornanethiol, acetate (B1210297) is susceptible to oxidation, leading to a range of sulfur-containing functional groups with higher oxidation states. The specific products formed are highly dependent on the nature of the oxidizing agent and the reaction conditions.

Formation of Sulfonic Acids

The oxidation of thiols to sulfonic acids (R-SH → R-SO₃H) represents a complete oxidation of the sulfur atom and requires strong oxidizing agents. wikipedia.org This transformation is a common pathway for both aliphatic and aromatic thiols. mdpi.com For 2-Norbornanethiol, acetate, this would result in the formation of 2-acetoxy-norbornane-sulfonic acid. A variety of reagents can accomplish this conversion, often in aqueous or mixed solvent systems. researchgate.netgoogle.com

Vigorous oxidizing agents are necessary to push the oxidation past the intermediate sulfenic (R-SOH) and sulfinic (R-SO₂H) acid stages. mdpi.com The reaction of a thiol with an oxidant like hydrogen peroxide, peroxy acids, or potassium permanganate (B83412) can yield the corresponding sulfonic acid. wikipedia.org A particularly effective and convenient method for converting thiols to sulfonic acids involves the use of Oxone® (potassium peroxymonosulfate) in a mixed solvent system like acetonitrile-water. researchgate.net Another patented process describes the use of a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), in the presence of a halogen catalyst and water to oxidize thiols to sulfonic acids. google.com

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst or forcing conditions. | mdpi.com |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Acetonitrile/Water, room temperature. | researchgate.net |

| Potassium Permanganate (KMnO₄) | Aqueous solution, basic or acidic conditions. | wikipedia.org |

| Nitric Acid (HNO₃) | Concentrated acid, vigorous reaction. | orgsyn.org |

| Dimethyl Sulfoxide (DMSO) | Requires a halogen or hydrogen halide catalyst and heat. | google.com |

Dimerization to Disulfides

Under milder oxidizing conditions, thiols readily undergo dimerization to form disulfides (2 R-SH → R-S-S-R). nih.gov This is one of the most characteristic reactions of the thiol group. ontosight.ai In the case of 2-Norbornanethiol, acetate, this reaction would yield di-(2-acetoxy-norbornyl) disulfide. This oxidative coupling can be initiated by a wide range of reagents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or iodine. nih.govontosight.ai

The process is central to many biological systems, where the thiol-disulfide interchange is a key redox reaction. nih.govnih.gov The dimerization can proceed through different mechanisms depending on the oxidant. The reaction can be reversible, and the disulfide bond can be cleaved back to the thiols using reducing agents. nih.gov The formation of disulfide-linked dimers can be achieved under electrochemical conditions, sometimes promoted by redox mediators. chimicatechnoacta.ru

| Oxidant/Condition | Description | Reference |

|---|---|---|

| Air/Oxygen (O₂) | Often slow, but catalyzed by metal ions (e.g., Cu²⁺, Fe³⁺). | ontosight.ai |

| Hydrogen Peroxide (H₂O₂) | Mild conditions can favor disulfide formation over sulfonic acid. | ontosight.ai |

| Iodine (I₂) | A mild and effective reagent for quantitative conversion. | mdpi.com |

| Dimethyl Sulfoxide (DMSO) | Can be used for oxidative coupling. | nih.gov |

| Electrolysis | Anodic oxidation can lead to disulfide formation. | chimicatechnoacta.ru |

Mechanistic Studies of Oxidation Reactions

The oxidation of thiols can proceed via two primary mechanistic pathways: one-electron and two-electron processes. mdpi.comnih.gov

One-Electron Oxidation: This pathway involves the formation of a highly reactive thiyl radical (RS•) as the key intermediate. mdpi.comnih.gov This mechanism is typical when oxidants like hydroxyl radicals (OH•) or certain metal ions are involved. mdpi.com Two thiyl radicals can then combine directly to form the disulfide (RSSR). Alternatively, a thiyl radical can react with a thiolate anion (RS⁻) to form a disulfide radical anion (RSSR•⁻), which can then be oxidized to the disulfide. nih.gov

Two-Electron Oxidation: This is a common pathway with oxidants like hydrogen peroxide or hydroperoxides. mdpi.comnih.gov The initial step is the oxidation of the thiol to a sulfenic acid (RSOH) intermediate. nih.gov Sulfenic acids are generally unstable and react rapidly with another molecule of the thiol to produce the disulfide and water. mdpi.com While this process has often been described as a simple Sₙ2 reaction, computational studies suggest a more complex mechanism involving significant solvent participation and charge redistribution, particularly for reactions with hydrogen peroxide. [No direct search result available] Further oxidation of the sulfenic acid can lead to sulfinic and ultimately sulfonic acids. mdpi.com

For a sterically hindered thiol like 2-Norbornanethiol, acetate, the accessibility of the sulfur atom is a critical factor. The rigid bicyclo[2.2.1]heptane skeleton can influence the approach of the oxidizing agent and the stability of the intermediates, potentially affecting the relative rates of the different oxidation pathways. rsc.org

Reductive Processes of the Acetate Ester

The acetate ester functionality of 2-Norbornanethiol, acetate can be reduced to an alcohol group. This transformation typically requires powerful reducing agents and is a fundamental reaction in organic synthesis.

Conversion to Corresponding Alcohols

Esters are generally resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org The conversion of an ester to a primary alcohol requires a strong hydride-donating reagent, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. libretexts.orgharvard.edu The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. This initially forms an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced further to the primary alcohol. libretexts.org Therefore, the reduction of 2-Norbornanethiol, acetate with LiAlH₄ would cleave the acetyl group and produce 2-mercaptonorbornanol.

It is important to note that LiAlH₄ is a very powerful reducing agent and will also reduce the thiol group if it is not protected. However, for the purpose of this section focusing on the acetate ester, we consider its reduction to the corresponding alcohol. Other less common but effective reagents for ester reduction include lithium borohydride (LiBH₄) and borane (B79455) complexes (BH₃•L). harvard.edu

| Reducing Agent | Reactivity & Selectivity | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective. Reduces esters, carboxylic acids, amides, etc. | libretexts.orgharvard.edu |

| Sodium Borohydride (NaBH₄) | Generally unreactive towards esters. Selective for aldehydes/ketones. | libretexts.org |

| Lithium Borohydride (LiBH₄) | More reactive than NaBH₄; reduces esters selectively in the presence of carboxylic acids. | harvard.edu |

| Borane (BH₃•THF or BH₃•SMe₂) | Reduces carboxylic acids faster than esters, but can reduce esters. | harvard.edu |

| Diisobutylaluminum Hydride (DIBAL-H) | Can reduce esters to aldehydes at low temperatures (-78 °C). | libretexts.org |

Stereochemical Outcomes of Reduction

The stereochemistry of the norbornane (B1196662) system is defined by the terms exo and endo, which describe the orientation of substituents relative to the one-carbon bridge (C7). wikipedia.orglibretexts.org The exo position is on the same side as the bridge, while the endo position is on the opposite side. The reduction of the acetate group in 2-Norbornanethiol, acetate to a primary alcohol (-CH₂OH) does not affect the stereocenter at the C2 position of the norbornane ring. The original exo or endo configuration of the starting material is expected to be retained in the product, 2-mercaptonorbornanol.

For instance, the LiAlH₄ reduction of exo-2-norbornyl acetate yields exo-2-norbornanol. cdnsciencepub.com This retention of stereochemistry is because the reduction occurs at the exocyclic carbonyl group, and the C-O bond that is part of the bicyclic ring system (the C2-O bond) is not cleaved during the reaction. The hydride attacks the carbonyl carbon, and the subsequent cleavage is of the acetyl C-O bond.

While the stereocenter at C2 is preserved, the steric environment of the norbornane ring can influence the rate of reaction. Generally, the exo face of the norbornane system is less sterically hindered than the endo face. libretexts.org In reactions involving nucleophilic attack on a carbonyl group attached to the ring (like in a norbornanone), the nucleophile preferentially attacks from the less hindered exo face. wikipedia.org While this is more relevant to the reduction of ketones, the high reactivity of LiAlH₄ towards esters typically ensures the reaction proceeds regardless of the substituent's orientation, but differences in reactivity between exo and endo isomers can still be observed. wikipedia.org

Catalyst and Reagent Specificity in Reduction

The reduction of the thioacetate (B1230152) functionality in 2-norbornanethiol, acetate is a critical step to unmask the corresponding thiol, 2-norbornanethiol. This transformation is typically achieved through hydrolysis (saponification) or reductive cleavage.

Saponification is a common method, involving the hydrolysis of the thioester with a strong base, such as sodium hydroxide (B78521) in an alcoholic solvent. google.com This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the thioacetate, leading to the formation of 2-norbornanethiolate and acetic acid. Subsequent workup with acid protonates the thiolate to yield the final thiol product. The reaction to produce exo-2-norborneol from 2-norbornyl acetate via saponification has been shown to proceed in high yield (98%). google.com

Alternatively, reductive cleavage using hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be employed. LiAlH₄ is a powerful reducing agent capable of cleaving the C-S bond of the thioacetate to furnish the thiol. The reduction of norbornanone and norbornane epoxide with lithium aluminum hydride to yield norborneol is a well-established method, highlighting the utility of this reagent within the norbornane system. google.com

| Method | Reagents and Catalysts | Typical Conditions | Product | Notes |

| Saponification | Sodium hydroxide (NaOH), Ethanol/Water | Heated with vigorous stirring | 2-Norbornanethiol | High yields are often achieved. google.com |

| Reductive Cleavage | Lithium aluminum hydride (LiAlH₄), Diethyl ether or THF | Room temperature or reflux | 2-Norbornanethiol | A potent, non-selective reducing agent. |

Nucleophilic Substitution Reactions at the Acetate Center

The thioacetate group in 2-norbornanethiol, acetate is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This results in a nucleophilic acyl substitution, where the 2-norbornanethiolate acts as the leaving group.

A variety of nucleophiles can be employed to react with 2-norbornanethiol, acetate, leading to a diverse range of products. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the stable 2-norbornanethiolate anion.

Aminolysis: Reaction with primary or secondary amines yields the corresponding amides. This is a common method for forming amide bonds.

Alcoholysis/Phenolysis: Alcohols or phenols, typically under basic or acidic catalysis, can react to form esters. The use of an alkoxide as the nucleophile increases the reaction rate.

Thiolysis: Other thiols can displace the 2-norbornanethiolate, resulting in a different thioester. This trans-thioesterification is an equilibrium process.

Organometallic Reagents: Reagents like Grignard (RMgX) or organolithium (RLi) compounds can react with the thioacetate. The initial product is a ketone, which can then be attacked by a second equivalent of the organometallic reagent to form a tertiary alcohol after acidic workup.

| Nucleophile | Reagent Type | Product Architecture |

| Ammonia (NH₃) | Amine | Acetamide |

| Primary Amine (R-NH₂) | Amine | N-substituted amide |

| Secondary Amine (R₂NH) | Amine | N,N-disubstituted amide |

| Alcohol (R-OH) | Alcohol | Ester |

| Thiol (R-SH) | Thiol | Thioester |

| Grignard Reagent (R-MgX) | Organometallic | Ketone/Tertiary Alcohol |

The kinetics of nucleophilic substitution at the thioacetate center generally follow a second-order rate law, being first order in both the thioacetate and the nucleophile. The rate of reaction is influenced by the nucleophilicity of the attacking species and the stability of the leaving group. The 2-norbornanethiolate is a good leaving group due to the ability of the soft sulfur atom to stabilize the negative charge.

A key aspect of reactions involving the norbornane scaffold is the stereochemistry at the C2 position. In nucleophilic substitution reactions at the thioacetate carbonyl, the C-S bond of the norbornane moiety is not broken. Therefore, the reaction proceeds with complete retention of configuration at the C2 chiral center of the norbornane ring. If the starting material is, for example, the pure exo-isomer of 2-norbornanethiol, acetate, the resulting 2-norbornanethiolate will also be the exo-isomer.

The rigid, bicyclic structure of the norbornane group exerts significant steric hindrance around the thioacetate functionality. This steric bulk can influence the rate of nucleophilic attack. The accessibility of the carbonyl carbon is hindered by the cage-like structure of the norbornyl group.

Reaction Kinetics and Stereoselectivity

Radical Reactions Involving the Norbornane Scaffold

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, proceeding via a radical-mediated mechanism. wikipedia.org To utilize 2-norbornanethiol, acetate in a thiol-ene reaction, it must first be deprotected to the free thiol, 2-norbornanethiol, as described in section 3.2.3.

The subsequent thiol-ene reaction involves the addition of the S-H bond of 2-norbornanethiol across an alkene (an "ene"). The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light. wikipedia.org

The mechanism proceeds as follows:

Initiation: The radical initiator generates a radical species, which then abstracts the hydrogen atom from the thiol (2-norbornanethiol), forming a thiyl radical.

Propagation: The thiyl radical adds to the alkene at the less substituted carbon, leading to the formation of a carbon-centered radical. This addition follows an anti-Markovnikov regioselectivity. wikipedia.org

Chain Transfer: The carbon-centered radical then abstracts a hydrogen atom from another molecule of 2-norbornanethiol, regenerating the thiyl radical and forming the final thioether product.

The use of norbornene-functionalized monomers in thiol-ene photopolymerizations is well-documented for creating cross-linked polymer networks and hydrogels. wikipedia.orgrsc.orgbiorxiv.org In the context of 2-norbornanethiol, it can be reacted with various alkenes to form functionalized norbornyl thioethers. However, a potential side reaction in thiol-ene systems involving norbornenes is the homopolymerization of the norbornene monomer. biorxiv.org

| Parameter | Description |

| Reactants | 2-Norbornanethiol, Alkene ("ene") |

| Initiator | AIBN, Benzoyl peroxide, UV light |

| Mechanism | Radical chain reaction |

| Regioselectivity | Anti-Markovnikov addition |

| Product | Norbornyl thioether |

Other Radical Cascade Reactions

The thioacetate group in 2-norbornanethiol, acetate can serve as a precursor to a thiyl radical under appropriate conditions. This thiyl radical can initiate a variety of radical cascade reactions, which are powerful methods for the rapid construction of complex molecular architectures. The generation of the key thiyl radical intermediate can be achieved through several methods, including hydrogen atom abstraction from the corresponding thiol (requiring prior deacetylation) or via photoredox catalysis directly from the thioacetate. rsc.orgprinceton.edu

Once generated, the 2-norbornanethiyl radical can engage in cascade reactions, often involving intramolecular additions to unsaturated systems tethered to the norbornane core. These cascades are particularly valuable as they can introduce significant molecular complexity in a single synthetic operation. nih.govnih.gov The strained nature of the norbornane skeleton can influence the stereochemical outcome of these cyclizations.

A hypothetical radical cascade initiated by the 2-norbornanethiyl radical is depicted below. In this sequence, the initially formed thiyl radical undergoes an intramolecular addition to a pendant alkyne. The resulting vinyl radical can then participate in a subsequent cyclization or intermolecular trapping, leading to complex polycyclic structures. The regioselectivity of the initial addition to the alkyne is a critical factor, with the formation of the more stable radical intermediate being the driving force. mdpi.com

Table 1: Proposed Radical Cascade Reaction of a 2-Norbornanethiol, Acetate Derivative

| Reactant | Reaction Type | Proposed Intermediate(s) | Potential Product Class |

| 2-(Alkynyl-substituted)-2-norbornanethiol, acetate | Thiyl Radical Initiated Cascade | 2-Norbornanethiyl radical, vinyl radical | Fused polycyclic thioethers |

Research into thiyl radical-initiated cascades has demonstrated their utility in synthesizing a diverse range of heterocyclic and carbocyclic frameworks. nih.govnih.govrsc.org While specific examples starting from 2-norbornanethiol, acetate are not extensively documented, the principles established for other thiyl radical precursors are directly applicable. rsc.orgacs.org

Applications of 2 Norbornanethiol, Acetate in Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The unique structure of 2-Norbornanethiol, acetate (B1210297) allows it to serve as a versatile starting point for synthesizing more elaborate chemical structures. The norbornane (B1196662) scaffold provides a conformationally restricted backbone, which is highly desirable for creating molecules with specific three-dimensional arrangements.

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. mdpi.com Chiral auxiliaries—enantiopure compounds that guide the stereochemical outcome of a reaction—are fundamental tools in this endeavor. thieme-connect.com Norbornane-based structures are frequently employed as chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis due to their rigid conformation. researchgate.netmetu.edu.trmdpi-res.comrsc.orgmetu.edu.tr

While direct use of 2-Norbornanethiol, acetate in a reported asymmetric synthesis is not prevalent, its constituent parts are well-established in this field. Camphor-derived thiols, which share the bicyclic norbornane framework, have been successfully used as chiral controllers in asymmetric reactions like the Pauson-Khand reaction, yielding products with high diastereoselectivity. thieme-connect.com Furthermore, the desymmetrization of norbornene-based meso-anhydrides is a common strategy for producing chiral building blocks with high enantiomeric excess. researchgate.netrsc.orgmetu.edu.tr

2-Norbornanethiol, acetate can be envisioned as a potent building block in this context. The thioacetate (B1230152) can be hydrolyzed to a free thiol, which can then be used to link the norbornane scaffold to a substrate or a metal center. The inherent chirality of substituted norbornanes can be leveraged to create novel chiral ligands. wikidoc.org For instance, enantiomers of norbornane derivatives have been separated and used to create C1-symmetric ligands for asymmetric catalysis. rsc.orgmdpi.com The synthesis of various chiral ligands, such as 1,4-amino alcohols based on the norbornane backbone, demonstrates the utility of this scaffold in creating effective catalysts for reactions like the asymmetric addition of diethylzinc (B1219324) to aldehydes. metu.edu.trmetu.edu.tr

The thioacetate group of 2-Norbornanethiol, acetate serves as a protected form of a thiol. Upon simple hydrolysis, it yields 2-Norbornanethiol, a reactive monomer ideal for participation in thiol-ene "click" chemistry. wikipedia.orgrsc.org This reaction, which involves the radical-mediated addition of a thiol across a double bond, is prized for its high efficiency, rapid reaction rates, and lack of oxygen inhibition, making it highly suitable for creating uniform polymer networks. wikipedia.orgresearchgate.net

Norbornene derivatives are particularly reactive partners in thiol-ene polymerizations, often exhibiting a clean step-growth mechanism without competing homopolymerization. mdpi.comwikipedia.org This allows for the precise synthesis of cross-linked polymer networks. wikipedia.org The general mechanism involves the generation of a thiyl radical, which adds across an alkene's double bond. This is followed by a chain-transfer step where a hydrogen is abstracted from another thiol molecule, propagating the reaction. wikipedia.orgrsc.org

The conversion of 2-Norbornanethiol, acetate into its corresponding thiol monomer makes it a valuable precursor for creating polymers with specialized functions, particularly in the field of optics and advanced materials.

Asymmetric Synthesis of Chiral Norbornane Derivatives

Reagent in Functionalization Strategies

The distinct reactivity of the thioacetate and the norbornane skeleton allows 2-Norbornanethiol, acetate to be used in sophisticated synthetic sequences requiring precise chemical modifications.

Orthogonal protection strategies are crucial in multi-step synthesis, allowing for the selective deprotection of one functional group without affecting others. acs.orgnih.gov The thioacetate group is a useful participant in such strategies. It can be selectively removed under conditions that are often mild enough to leave other protecting groups or sensitive functionalities intact.

For example, S-acetate groups have been used as orthogonal protection for cysteine residues in the complex synthesis of peptides containing multiple disulfide bonds. nih.gov In a different context, a synthetic sequence might involve the alkylation of a substrate with sodium thioacetate to install the acetylthio group, which can later be modified. acs.org For instance, the thioacetate can be converted to a sulfonyl chloride through oxidation with N-chlorosuccinimide (NCS) in the presence of acid, a transformation that would be incompatible with many other functional groups. acs.org This demonstrates the utility of the thioacetate as a stable yet selectively reactive handle. In a molecule containing 2-Norbornanethiol, acetate alongside other functional groups like esters or Boc-protected amines, the thioacetate could be selectively hydrolyzed to the thiol for further reaction, leaving the other groups untouched. acs.orgwhiterose.ac.uk

The development of sensitive and selective biosensors is a major field of research, with many platforms relying on the functionalization of surfaces with specific probes. unilim.fr Gold surfaces are widely used in techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) due to their unique optical and electrical properties and their strong affinity for sulfur compounds. researchgate.netcnr.it

2-Norbornanethiol, acetate is an excellent candidate for creating such analytical probes. Following deprotection to the free thiol, the molecule can be readily self-assembled onto a gold surface, forming a stable Au-S bond. nih.gov The rigid bicyclic norbornane structure acts as a stiff linker, ensuring that any recognition element attached to it is presented in a well-defined orientation away from the surface. This controlled orientation is crucial for maximizing accessibility to the target analyte and enhancing sensor performance. cnr.it This approach has been used to immobilize a wide variety of molecules, from DNA to proteins, for highly sensitive and selective detection of target analytes. unilim.frnih.gov

Orthogonal Reactivity in Multi-functional Systems

Role in Polymer Chemistry and Advanced Materials

The incorporation of sulfur into polymers is a well-established strategy for creating advanced materials with high refractive indices (RI), a critical property for optical applications like lenses, waveguides, and nanoimprinting lithography. acs.orgnih.govacs.org Sulfur's high molar refraction compared to carbon allows for the synthesis of polymers with enhanced optical performance. acs.org

When 2-Norbornanethiol, acetate is used as a monomer precursor, it enables the synthesis of sulfur-containing polymers. Following hydrolysis, the resulting norbornanethiol can be copolymerized with various 'ene' comonomers via thiol-ene reactions to produce polymers with tailored properties. Research has shown that polymers combining sulfur-containing moieties with alicyclic structures like norbornane can exhibit both high refractive indices and high Abbe's numbers (a measure of low chromatic dispersion), a combination that is highly sought after for high-performance optical lenses. acs.orgresearchgate.net

Below are tables summarizing the properties of related sulfur-containing and norbornene-based polymers, illustrating the typical performance enhancements achievable with these structural motifs.

Table 1: Optical Properties of Sulfur-Containing Polymers This table presents data for polymers with structural similarities to those derivable from 2-Norbornanethiol, acetate, showcasing the effect of sulfur and alicyclic groups on optical performance.

| Polymer Type | Refractive Index (n_D at 589 nm) | Abbe's Number (ν_D) | Reference |

|---|---|---|---|

| Poly(methacrylate) with cyclic dithiocarbonate | 1.592 - 1.640 | 40.5 - 44.5 | acs.orgresearchgate.net |

| Poly(thioether) sulfone | 1.686 | 48.6 | nih.gov |

| Linear Polysulfide with triazine | 1.744 | Not Reported | nih.gov |

Table 2: Mechanical Properties of Norbornene-Containing Terpolymers This table highlights the mechanical performance of ethylene-based terpolymers containing 5-vinyl-2-norbornene (B46002) (VNB), demonstrating the structural contribution of the norbornene unit.

| Polymer ID | Comonomer | Stress at Break (MPa) | Strain at Break (%) | Reference |

|---|---|---|---|---|

| E-BA(0.64) | Butyl Acrylate | ~45 | 1016 | rsc.org |

| E-EGMA(0.87) | Ethylene Glycol Methyl Acrylate | ~45 | 974 | rsc.org |

| E-BA(0.68)-VNB(0.94) | Butyl Acrylate / VNB | Not specified | 723 | rsc.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Norbornanethiol, acetate |

| 2-Norbornanethiol |

| N-chlorosuccinimide (NCS) |

| Diethylzinc |

Incorporation into Polymer Backbones

The incorporation of 2-Norbornanethiol, acetate into polymer backbones is feasible through established polymerization techniques, where it can impart unique thermal and mechanical properties. The rigid, bulky structure of the norbornane cage is known to restrict polymer chain mobility, thereby increasing the glass transition temperature (Tg) and enhancing the thermal stability of the resulting polymer.

As a monomer, 2-Norbornanethiol, acetate would first require the deprotection of its thioacetate group to yield the reactive 2-norbornanethiol. This free thiol can then participate in various polymerization reactions. One of the most prominent methods is thiol-ene polymerization, a "click" chemistry reaction where the thiol adds across a double bond (ene) in the presence of a radical initiator or UV light. acs.orgfrontiersin.org This reaction could be used to create alternating copolymers or to cross-link existing polymers functionalized with alkene groups.

The inclusion of norbornane units from monomers like 2-Norbornanethiol, acetate is a known strategy to produce materials with high thermal resistance. researchgate.net For instance, segmented thermoplastic polymers synthesized via thiol-norbornene reactions have shown promise as both thermoplastic elastomers and materials for broad-temperature-range damping. acs.org

Table 1: Potential Impact of Norbornane Monomer Incorporation on Polymer Properties

| Base Polymer | Incorporated Monomer Type | Anticipated Effect on Tg | Potential Application |

|---|---|---|---|

| Poly(methyl methacrylate) | Norbornane Acrylate | Increase | High-performance optical plastics |

| Polyethylene Glycol (PEG) | Norbornene-functionalized PEG + Dithiol | Increase (in cross-linked hydrogel) | Tissue engineering scaffolds nih.govnih.gov |

| Polydimethylsiloxane (PDMS) | Norbornene-functionalized PDMS + Thiol-PDMS | Increase | High-performance elastomers, coatings acs.org |

| Polyester | 2-Norbornanethiol (with diene comonomer) | Increase | Thermally stable resins, adhesives |

Surface Modification and Coating Technologies

Surface modification involves altering the surface of a material to achieve desired properties without changing the bulk material's characteristics. wikipedia.org Thiol compounds are extensively used for this purpose, particularly for creating self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and copper.

After hydrolysis of the acetate group to reveal the free thiol, 2-norbornanethiol can be employed to functionalize such surfaces. The sulfur atom forms a strong, covalent bond with the metal surface, while the bulky and hydrophobic norbornane group orients away from the surface. This would create a dense, robust, and highly organized monolayer. Such a surface modification could impart several useful properties:

Hydrophobicity: The nonpolar norbornane cage would create a water-repellent surface.

Corrosion Resistance: The dense monolayer can act as a barrier, protecting the underlying metal from corrosive agents.

Controlled Adhesion: The modified surface can be used to control the adhesion of other materials, including biological molecules or subsequent polymer coatings.

The use of thioacetate-functionalized molecules for surface modification is a well-known strategy, as the thioacetate protects the thiol from oxidation and allows for controlled deposition before being cleaved in situ to form the SAM. utwente.nlcore.ac.uk

Table 2: Research Findings in Thiol-Based Surface Modification

| Thiol Compound Type | Substrate | Key Finding | Reference Application |

|---|---|---|---|

| Alkanethiols | Gold | Formation of well-ordered, hydrophobic self-assembled monolayers (SAMs). | Corrosion inhibition, model surfaces. |

| Thiol-terminated Poly(ethylene glycol) | Gold | Creates a protein-resistant surface, reducing biofouling. | Biomedical implants, biosensors. |

| Norbornene-functionalized molecules | Chitosan | Allows for subsequent grafting of thiol-containing molecules (e.g., peptides) via thiol-ene chemistry. acs.org | Antibacterial biomaterials. acs.org |

| Thioacetate-functionalized polymers | Acrylated surfaces | Enables covalent surface patterning after deprotection to the free thiol. core.ac.uk | Micro-patterned surfaces for cell culture. core.ac.uk |

Precision Polymer Synthesis via Thiol-Ene Chemistry

Thiol-ene chemistry is a powerful tool for precision polymer synthesis due to its high efficiency, rapid reaction rates, and orthogonality (it does not interfere with many other functional groups). frontiersin.org The reaction is typically initiated by UV light and proceeds via a step-growth radical mechanism, which is not inhibited by oxygen, a common issue in other radical polymerizations. nih.gov

In this context, 2-Norbornanethiol, acetate serves as a protected thiol precursor. After deacetylation, the resulting 2-norbornanethiol can be precisely reacted with polymers or monomers containing norbornene or other alkene groups. The strained double bond in norbornene derivatives is particularly reactive in thiol-ene reactions, leading to very rapid and high-yield conversions under mild conditions. frontiersin.orgrsc.org

This methodology allows for:

Polymer-Polymer Ligation: Stitching together different polymer chains to create block copolymers.

Dendrimer Synthesis: Building highly branched, well-defined macromolecules.

Hydrogel Formation: Cross-linking functionalized polymers to form networks for applications like tissue engineering and drug delivery. nih.govnih.gov Thiol-norbornene hydrogels are noted for their tunable properties and high cytocompatibility. nih.govnih.gov

The combination of a rigid norbornane unit and a reactive thiol makes 2-norbornanethiol a valuable building block for creating highly structured and functional polymeric materials with precise control over their final architecture.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding or metal coordination. acs.org The design of molecules that can self-assemble into larger, ordered structures is a key goal in this field. rsc.org

The rigid and well-defined three-dimensional structure of the norbornane skeleton makes it an excellent "tecton," or building block, for supramolecular assembly. iucr.org By functionalizing this rigid scaffold with groups capable of specific interactions, it is possible to direct the formation of complex architectures.

After deprotection, the thiol group of 2-norbornanethiol can act as a ligand for metal ions or as a hydrogen bond donor/acceptor. This allows for several possibilities in supramolecular design:

Metal-Organic Frameworks (MOFs): The thiol could coordinate with metal centers to form extended, porous crystalline networks. The rigidity of the norbornane unit would help in creating predictable and stable framework structures.

Self-Assembled Monolayers: As discussed previously, the assembly on metal surfaces is a prime example of supramolecular chemistry.

Polymeric Assemblies: Norbornene-based polymers functionalized with recognition units like terpyridine have been shown to form supramolecular gels through metal ion coordination, which can exhibit properties like self-healing. mdpi.com

Studies on peptides containing norbornene amino acids have shown their ability to self-assemble into spherical nanoparticle structures in water, highlighting the role of the rigid norbornane scaffold in directing assembly. rsc.org This principle could be extended to simpler molecules like 2-norbornanethiol for the creation of novel supramolecular materials.

Computational and Theoretical Studies of 2 Norbornanethiol, Acetate

Conformational Analysis and Stereochemistry

The rigid bicyclo[2.2.1]heptane framework of 2-norbornanethiol, acetate (B1210297) is the primary determinant of its conformational landscape. This structure severely restricts the flexibility typically seen in acyclic molecules, leading to well-defined and computationally predictable stereoisomers and conformers. The key stereochemical feature is the orientation of the acetylthio substituent at the C2 position, which can be in either the exo or endo position.

Energy Minima and Transition States

Computational studies on various 2-substituted norbornanes consistently show that the exo isomer is thermodynamically more stable than the endo isomer. This preference is primarily due to steric hindrance in the endo position, where the substituent experiences unfavorable interactions with the C5 and C6 hydrogen atoms. For 2-norbornanethiol, acetate, the bulkier acetylthio group would be expected to exhibit a significant energy preference for the exo position.

Beyond the exo/endo isomerism, the rotation around the C2-S bond introduces additional conformational possibilities. The energy profile of this rotation would be characterized by distinct energy minima and transition states. By analogy with computational studies on simple thiols and thioesters, the lowest energy conformers would likely correspond to staggered arrangements of the acetyl group relative to the norbornane (B1196662) cage.

The transition states for the rotation around the C2-S bond would correspond to eclipsed conformations. The energy barriers for these rotations are expected to be relatively low. For instance, studies on aryl-substituted norbornanes have measured rotational barriers for the aryl-norbornane bond to be in the range of 6.0 to 7.9 kcal/mol. nih.govconicet.gov.ar While the acetylthio group is different, this provides a reasonable estimate for the magnitude of such barriers.

Table 1: Postulated Relative Energies for Conformers of 2-Norbornanethiol, Acetate This table presents hypothetical data based on trends observed in related molecules, as direct computational values for 2-norbornanethiol, acetate are not available.

| Conformer/Isomer | Description | Postulated Relative Energy (kcal/mol) |

|---|---|---|

| exo-staggered | Lowest energy conformer of the exo isomer | 0.0 (Reference) |

| exo-eclipsed | Transition state for C2-S bond rotation in the exo isomer | ~5-8 |

| endo-staggered | Lowest energy conformer of the endo isomer | ~1.5-3.0 |

| endo-eclipsed | Transition state for C2-S bond rotation in the endo isomer | ~6-9 |

Influence of Bicyclic Strain on Molecular Geometry

The inherent strain of the bicyclo[2.2.1]heptane system significantly distorts the molecular geometry from idealized tetrahedral angles. Computational studies on norbornane and its derivatives reveal that the bridgehead carbons (C1 and C4) and the methylene (B1212753) bridge (C7) create a rigid structure that impacts bond lengths and angles throughout the molecule.

In 2-norbornanethiol, acetate, the C1-C2-C3 angle would be compressed to approximately 103-104°, a value smaller than the typical sp³ carbon angle of 109.5°. This compression is a direct consequence of the bicyclic framework. The bond lengths within the norbornane core are also affected, with slight elongations or compressions compared to a simple cyclohexane (B81311) ring, reflecting the distribution of strain.

The orientation of the acetylthio substituent will also be influenced. The C1-C2-S and C3-C2-S bond angles will be adjusted by the steric demands of the bicyclic cage. In the more sterically crowded endo position, a greater deviation from ideal geometry might be expected as the molecule seeks to minimize repulsive interactions.

Table 2: Predicted Key Geometric Parameters for exo-2-Norbornanethiol, Acetate These parameters are predicted based on DFT calculations of related 2-substituted norbornanes and thioesters.

| Parameter | Predicted Value | Comment |

|---|---|---|

| C1-C2-C3 Angle | ~103.5° | Compressed due to bicyclic strain. |

| C2-S Bond Length | ~1.85 Å | Typical for a thioester. |

| S-C(O) Bond Length | ~1.78 Å | Characteristic of a thioester linkage. |

| C=O Bond Length | ~1.21 Å | Standard carbonyl double bond. |

Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. For 2-norbornanethiol, acetate, DFT calculations could model various potential reactions, such as hydrolysis, oxidation, or nucleophilic substitution.

Density Functional Theory (DFT) Calculations for Reaction Pathways

The hydrolysis of the thioester group in 2-norbornanethiol, acetate to yield 2-norbornanethiol and acetic acid is a key potential reaction. DFT studies on the hydrolysis of simple thioacetates, such as S-ethyl thioacetate (B1230152), have shown that the reaction can proceed through different pathways. researchgate.net One common mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. researchgate.netnih.gov The subsequent collapse of this intermediate releases the thiolate anion.

For 2-norbornanethiol, acetate, DFT calculations would map the potential energy surface for this reaction. This would involve locating the structures of the reactants, the tetrahedral intermediate, transition states, and the products. The activation energy for the formation of the tetrahedral intermediate would be the rate-determining step. Computational studies on similar systems have calculated activation energies for the hydrolysis of thioesters, providing a basis for estimating the reactivity of 2-norbornanethiol, acetate. acs.org

Another potential reaction is the oxidation of the sulfur atom. DFT studies on the oxidation of thiols have shown that this can proceed via various mechanisms, depending on the oxidant. nih.govconicet.gov.arresearchgate.net For instance, reaction with a peroxide could lead to the formation of a sulfenic acid, which could then undergo further reactions.

Prediction of Selectivity and Yields

DFT calculations can be used to predict the selectivity of reactions. For example, in the case of an incomplete reaction, the relative energies of the transition states for different reaction pathways can indicate which product is likely to be favored. For 2-norbornanethiol, acetate, this could be relevant in predicting the outcome of reactions where multiple sites on the molecule could react.

Table 3: Hypothetical DFT-Calculated Energy Profile for Hydrolysis of exo-2-Norbornanethiol, Acetate Values are hypothetical and based on DFT studies of analogous thioester hydrolysis reactions.

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (exo-2-Norbornanethiol, acetate + OH⁻) | 0.0 |

| Transition State 1 (Formation of tetrahedral intermediate) | +15 to +20 |

| Tetrahedral Intermediate | -5 to -10 |

| Transition State 2 (Collapse of intermediate) | +5 to +10 |

| Products (exo-2-Norbornanethiolate + Acetic Acid) | -20 to -25 |

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship models, such as Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity or biological activity. For a molecule like 2-norbornanethiol, acetate, such models could be used to predict its reactivity in various chemical transformations based on its calculated molecular descriptors.

The first step in building a structure-reactivity model is to calculate a set of molecular descriptors that quantify different aspects of the molecule's structure. For 2-norbornanethiol, acetate, these would include:

Electronic Descriptors: Atomic charges, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These describe the molecule's electronic properties and its susceptibility to electrophilic or nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the shape of the molecule. These are particularly important for norbornane derivatives due to their rigid and defined shape.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

Once these descriptors are calculated for a series of related norbornane derivatives, statistical methods can be used to build a mathematical model that relates them to experimentally determined reactivity data (e.g., reaction rates or equilibrium constants). This model could then be used to predict the reactivity of 2-norbornanethiol, acetate. For example, a QSAR model might predict a higher rate of hydrolysis for the endo isomer compared to the exo isomer due to differences in steric accessibility to the carbonyl carbon, which would be captured by the steric descriptors in the model.

While specific QSAR models for the reactivity of 2-norbornanethiol, acetate are not available, the principles of this approach are well-established and have been applied to various classes of norbornane derivatives for predicting properties ranging from biological activity to chemical reactivity. acs.org

Intermolecular Interactions and Solvation Effects

Detailed computational and theoretical studies focusing specifically on the intermolecular interactions and solvation effects of 2-Norbornanethiol, acetate are not extensively available in publicly accessible scientific literature. While research exists on the computational analysis of related structural motifs, such as norbornane derivatives and various thiol and acetate compounds, direct quantitative data and detailed findings for 2-Norbornanethiol, acetate remain limited.

General principles of physical organic chemistry allow for a qualitative understanding of the expected interactions. The molecule possesses several key functional groups that dictate its interaction with solvents and other molecules: the bulky, nonpolar norbornane framework, the polar thioester group (C(=O)S), and the methyl group of the acetate.

Expected Intermolecular Interactions:

Dipole-Dipole Interactions: The thioester group introduces polarity to the molecule. The carbonyl group (C=O) has a significant dipole moment, with the oxygen atom being a region of negative partial charge and the carbon atom a region of positive partial charge. This allows for dipole-dipole interactions with other polar molecules.

Hydrogen Bonding: While 2-Norbornanethiol, acetate itself does not have a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. In protic solvents (like water or alcohols), it could form hydrogen bonds with the solvent's hydroxyl protons.

Solvation Effects:

The solubility and behavior of 2-Norbornanethiol, acetate in different solvents would be governed by the balance of these interaction types.

In nonpolar solvents (e.g., hexane, toluene), the van der Waals interactions of the large norbornane group would be dominant, likely leading to good solubility.

In polar aprotic solvents (e.g., acetone, dimethyl sulfoxide), the dipole-dipole interactions of the thioester group would play a more significant role in the solvation process.

Computational Approaches to Studying Similar Systems:

Computational methods are powerful tools for investigating such phenomena. Studies on analogous molecules often employ techniques like:

Density Functional Theory (DFT): Used to calculate molecular geometries, electronic structures, and properties like electrostatic potential surfaces, which reveal the distribution of charge and sites for potential intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of solute-solvent interactions and the structure of the solvation shell. nih.govresearchgate.net MD simulations can be used to compute thermodynamic properties related to solvation, such as free energy. semanticscholar.orgmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to characterize the nature and strength of chemical bonds and non-covalent interactions. nih.gov

While these methods have been applied to study interactions in systems containing esters, thiols, and bicyclic structures, specific published data tables and detailed research findings for 2-Norbornanethiol, acetate are not available. researchgate.netnih.govfrontiersin.org For example, computational studies on norbornane derivatives have explored how the rigid bicyclic framework imposes conformational constraints. nih.gov Similarly, research on thioesters has delved into their reactivity and the nature of the thioester bond, which is influenced by solvation. researchgate.net However, a dedicated computational study integrating these features for 2-Norbornanethiol, acetate has not been found in the surveyed literature.

Without specific research on 2-Norbornanethiol, acetate, any quantitative data would be speculative. The tables below are therefore illustrative of the type of data that would be generated from such computational studies, based on findings for structurally related compounds.

Table 1: Illustrative Interaction Energies (kJ/mol) for 2-Norbornanethiol, Acetate with Common Solvents (Hypothetical Data)

| Solvent | Interaction Type | Calculated Interaction Energy (kJ/mol) |

| Hexane | Van der Waals | -25.0 |

| Acetone | Dipole-Dipole | -15.0 |

| Van der Waals | -20.0 | |

| Ethanol | Hydrogen Bonding (C=O...H-O) | -18.0 |

| Dipole-Dipole | -12.0 | |

| Van der Waals | -18.0 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for 2-Norbornanethiol, acetate.

Table 2: Illustrative Solvation Free Energies (kJ/mol) in Different Solvents (Hypothetical Data)

| Solvent | Dielectric Constant | Solvation Free Energy (kJ/mol) |

| Water | 78.4 | +5.2 |

| Methanol | 32.7 | -8.9 |

| Acetonitrile | 37.5 | -12.5 |

| Dichloromethane (B109758) | 8.9 | -20.1 |

| Carbon Tetrachloride | 2.2 | -24.7 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for 2-Norbornanethiol, acetate.

Further experimental and computational research would be necessary to provide a detailed and quantitative understanding of the intermolecular forces and solvation properties specific to 2-Norbornanethiol, acetate.

Advanced Spectroscopic and Mechanistic Characterization

Elucidation of Reaction Intermediates using in situ Spectroscopy

The study of reaction intermediates is crucial for understanding reaction mechanisms. In situ spectroscopic techniques, such as time-resolved infrared (IR) or Raman spectroscopy, allow for the real-time observation of species that are transiently formed during a chemical transformation. aspbs.com For a compound like 2-Norbornanethiol, acetate (B1210297), in situ studies could potentially identify intermediates during its synthesis, for instance, via the esterification of 2-norbornanethiol or during reactions involving the thiol or acetate functionalities. These techniques provide direct evidence of reaction pathways and help in optimizing reaction conditions. nih.govrsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Advanced NMR techniques, including two-dimensional experiments like COSY, HSQC, and NOESY, would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of 2-Norbornanethiol, acetate. Furthermore, techniques such as relaxation dispersion NMR can provide insights into the conformational dynamics of the norbornane (B1196662) scaffold and the flexibility of the thioacetate (B1230152) side chain. nih.govnih.gov Such studies are vital for understanding how the molecule's shape and movement influence its properties and reactivity. mdpi.com

A hypothetical data table for the primary NMR characterization is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for 2-Norbornanethiol, acetate

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 2.45 | 42.0 |

| C2 | 3.50 | 50.0 |

| C3 | 1.50, 1.30 | 36.0 |

| C4 | 2.20 | 40.0 |

| C5 | 1.60, 1.40 | 28.0 |

| C6 | 1.70, 1.55 | 30.0 |

| C7 (bridge) | 1.80, 1.20 | 35.0 |

| S-C=O | - | 195.0 |

| O=C-CH₃ | 2.10 | 30.5 |

Note: This data is illustrative and not based on experimental results.

Vibrational Spectroscopy for Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. For 2-Norbornanethiol, acetate, characteristic vibrational frequencies would be expected for the carbonyl (C=O) stretch of the acetate group, the C-S stretch, and various C-H bending and stretching modes of the norbornane framework. By monitoring shifts in these vibrational bands under different conditions (e.g., during a reaction), it is possible to gain mechanistic insights into processes such as hydrolysis of the acetate group or oxidation of the thiol. researchgate.netrsc.org

Table 2: Hypothetical Characteristic Vibrational Frequencies for 2-Norbornanethiol, acetate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1690-1710 |

| C-S | Stretch | 600-700 |

| C-O | Stretch | 1230-1250 |

| C-H (alkane) | Stretch | 2850-2970 |

Note: This data is illustrative and not based on experimental results.

Mass Spectrometry for Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. For 2-Norbornanethiol, acetate, mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. Furthermore, by analyzing the fragmentation patterns in tandem mass spectrometry (MS/MS), it is possible to deduce the structure of the molecule and analyze reaction pathways by identifying products and byproducts in a reaction mixture. mdpi.comnih.gov This is particularly useful in identifying the outcomes of complex reaction networks. nih.govgithub.io

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. anton-paar.com If 2-Norbornanethiol, acetate can be crystallized, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. libretexts.orgamericanpharmaceuticalreview.com This would reveal the stereochemical relationships within the norbornane system and the orientation of the thioacetate group. Such structural data is invaluable for computational modeling and for understanding intermolecular interactions in the solid state. cancer.govrsc.org

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Norbornanethiol, acetate, and how can purity be validated?

- Methodology :

- Synthesis : Acetylation of norbornanethiol derivatives using acetic anhydride or acetyl chloride in anhydrous conditions (e.g., pyridine as a catalyst) is a common approach. Experimental designs for similar bicyclic acetates (e.g., endo-2-norborneol acetate) involve refluxing with acetic acid and subsequent purification via recrystallization (cyclohexane-ethyl acetate mixtures) .

- Validation : Use IR spectroscopy to confirm ester C=O stretching (~1735 cm⁻¹) and thiol S-H absence. GC/MS with retention indices (e.g., AI: 1124, KI: 1128) and comparison to spectral libraries (e.g., NIST) ensures purity .

Q. How can structural isomers of 2-Norbornanethiol, acetate be distinguished experimentally?

- Methodology :

- Stereochemical analysis : Employ NOESY NMR to differentiate endo vs. exo configurations by observing spatial proximity of protons on the norbornane skeleton.

- Chromatography : Use chiral stationary phases in HPLC or GC to separate enantiomers. For example, bicyclic acetates like bornyl acetate isomers are resolved using β-cyclodextrin columns .

Q. What thermodynamic properties are critical for characterizing 2-Norbornanethiol, acetate?

- Key data :

- Combustion enthalpy (ΔcH°) : Measure via bomb calorimetry and compare to NIST-reported values for related acetates (e.g., ethyl acetate: ΔcH° = -2234 kJ/mol) .

- Vapor pressure : Use gas saturation methods or Antoine equation extrapolation for volatility studies in drug delivery applications .

Advanced Research Questions

Q. How can conflicting data on reaction yields or thermodynamic stability be resolved?

- Methodology :

- Systematic reviews : Apply Cochrane guidelines for meta-analysis of published data, focusing on variables like solvent polarity (e.g., ethyl acetate vs. cyclohexane) and catalyst choice (e.g., pyridine vs. DMAP) .

- Error analysis : Replicate experiments under controlled conditions (e.g., anhydrous acetic acid vs. glacial acetic acid) to isolate variables causing discrepancies in acetylation efficiency .

Q. What computational models are suitable for predicting the reactivity of 2-Norbornanethiol, acetate in complex systems?

- Methodology :

- DFT calculations : Model transition states for nucleophilic substitution at the acetate group using software like Gaussian. Compare activation energies for thiol vs. hydroxyl nucleophiles.

- MD simulations : Study membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) to assess its role in drug delivery, referencing cholesteryl acetate membrane studies .

Q. How do steric effects in the norbornane skeleton influence reaction kinetics?

- Methodology :

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated norbornanethiol derivatives in acetylation.

- Steric maps : Generate 3D electrostatic potential maps (e.g., using Avogadro) to visualize hindered sites on the bicyclic framework .

Data Contradiction Analysis

Q. Why do reported melting points for 2-Norbornanethiol, acetate derivatives vary across studies?

- Resolution strategies :

- Recrystallization protocols : Differences in solvent polarity (e.g., ethyl acetate vs. acetone) can lead to polymorph formation. Standardize conditions using IUPAC guidelines for crystallization .

- Impurity profiling : Conduct DSC-TGA to detect solvates or hydrate forms that alter observed melting ranges .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products